![molecular formula C26H38ClN3O2 B14289610 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride CAS No. 119251-12-6](/img/structure/B14289610.png)
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ring, a dodecylamino group, and a phenylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a reaction between pyridine and an appropriate alkylating agent.
Introduction of the Dodecylamino Group: The dodecylamino group is introduced through a nucleophilic substitution reaction, where a dodecylamine reacts with an intermediate compound containing a leaving group.
Addition of the Phenylcarbamoyl Group: The phenylcarbamoyl group is added via a reaction between an isocyanate and an amine group on the intermediate compound.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the phenylcarbamoyl group, converting it to an amine.
Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学研究应用
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 1-[2-(Dodecylamino)-2-oxoethyl]pyridinium chloride
- 3-(Dimethylcarbamoyl)-1-[2-(dodecylamino)-2-oxoethyl]pyridinium
Uniqueness
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
119251-12-6 |
|---|---|
分子式 |
C26H38ClN3O2 |
分子量 |
460.0 g/mol |
IUPAC 名称 |
1-[2-(dodecylamino)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C26H37N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-14-19-27-25(30)22-29-20-15-16-23(21-29)26(31)28-24-17-12-11-13-18-24;/h11-13,15-18,20-21H,2-10,14,19,22H2,1H3,(H-,27,28,30,31);1H |
InChI 键 |
WRDWITYIDDNBMG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)NC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


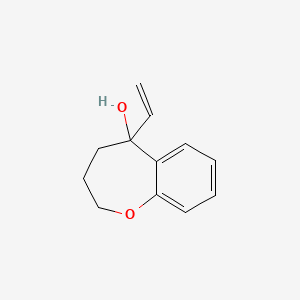

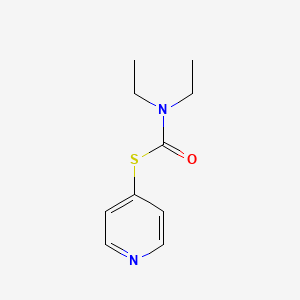
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
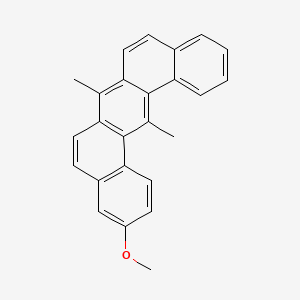
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
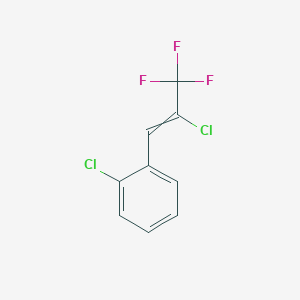
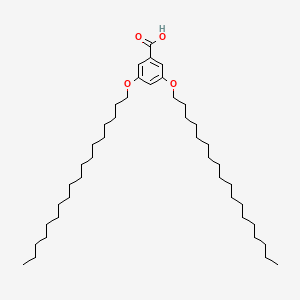
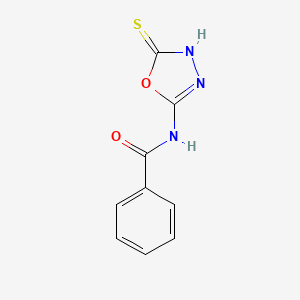
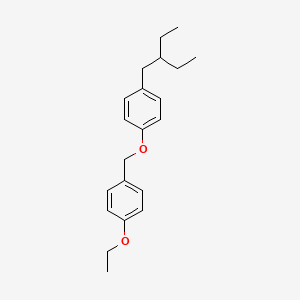
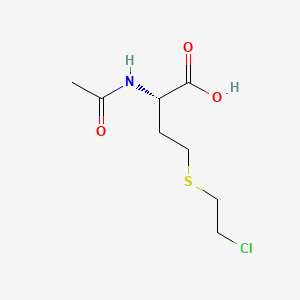
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
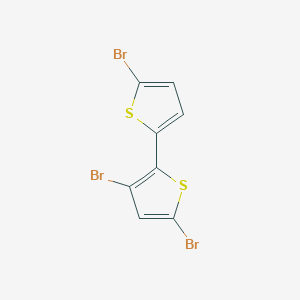
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
